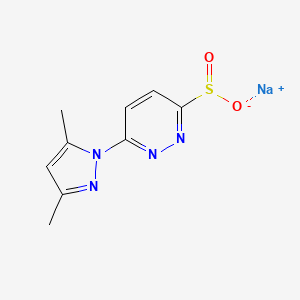

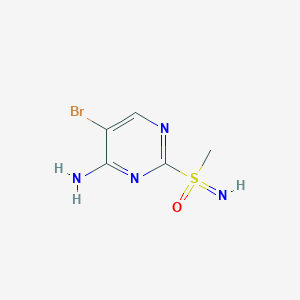

sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the CAS Number: 2230799-54-7 . It has a molecular weight of 260.25 and its IUPAC name is sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is -10 degrees .Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate has demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers have explored its potential as a novel therapeutic agent against this neglected tropical disease.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health challenge. Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate derivatives (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent . Further investigations could lead to novel treatments for malaria.

Bipyridine Ligand for Actinide/Lanthanide Separation

In a different context, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine (a related compound) has been explored as a ligand for actinide (III)/lanthanide (III) separation. Researchers investigated its unique fingerprint in this application . While not directly the same compound, this highlights the broader utility of pyrazole-based derivatives in diverse fields.

Biological Activity Derivatives

Derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-yl]thio}acetohydrazide have been synthesized for potential biological activity. These compounds represent a non-fused biheterocyclic system with a wide spectrum of bioactivity . Further studies could uncover additional applications in drug discovery and medicinal chemistry.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Mecanismo De Acción

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which could suggest a potential target

Mode of Action

It is suggested that the compound may interact with its target in a way that results in a lower binding free energy . This could potentially lead to changes in the target’s function or activity.

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 , which could suggest good bioavailability

Propiedades

IUPAC Name |

sodium;6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYOZRVCNZIWCJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)S(=O)[O-])C.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N4NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)

![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)

![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)

![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)

![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)

![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)